Linolein

Beschreibung

Eigenschaften

Molekularformel |

C57H98O6 |

|---|---|

Molekulargewicht |

879.4 g/mol |

IUPAC-Name |

2,3-di(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3 |

InChI-Schlüssel |

HBOQXIRUPVQLKX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Trilinolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a significant component of various vegetable oils. As a polyunsaturated triglyceride, its physicochemical properties are of paramount interest in the fields of food science, nutrition, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of trithis compound, detailed experimental protocols for their determination, and a visualization of its role in a key signaling pathway.

Physicochemical Properties of Trithis compound

The following tables summarize the key quantitative physicochemical properties of trithis compound, compiled from various scientific sources.

Table 1: General and Physical Properties of Trithis compound

| Property | Value | References |

| Molecular Formula | C₅₇H₉₈O₆ | [1][2] |

| Molecular Weight | 879.38 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Physical State | Solid | [2] |

| Melting Point | -5 to -4 °C | [4][5][6] |

| Boiling Point | 816.5 ± 65.0 °C (Predicted) | [4][5][6] |

| Density | 0.925 g/mL at 20 °C | [4][5] |

| Refractive Index | n20/D 1.479 | [4][5] |

Table 2: Solubility Profile of Trithis compound

| Solvent | Solubility | References |

| Water | Insoluble | [3] |

| Chloroform | Sparingly soluble | [4][5] |

| Hexane | Slightly soluble | [4][5] |

| Ethanol | Soluble | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 262.5 mg/mL (298.51 mM) | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of trithis compound, based on established protocols such as those from the American Oil Chemists' Society (AOCS).

Determination of Melting Point (Slip Point Method - AOCS Official Method Cc 3-25)

The slip point is the temperature at which a column of fat in an open capillary tube begins to rise under specified conditions.

Apparatus:

-

Capillary tubes (1 mm internal diameter, 80 mm length)

-

Thermometer with a range appropriate for the expected melting point

-

600 mL beaker

-

Stirring device

-

Water bath with temperature control

Procedure:

-

Sample Preparation: Melt the trithis compound sample to a completely liquid state. Dip clean capillary tubes into the liquid sample, allowing the fat to rise to a height of approximately 10 mm.

-

Solidification: Place the charged capillary tubes in a refrigerator at 4-10°C for 16 hours to ensure complete solidification.[1]

-

Measurement: Attach the capillary tube to the thermometer, ensuring the bottom of the capillary is level with the thermometer bulb. Suspend the thermometer in a water bath. Heat the water bath slowly, at a rate of 1°C per minute, while gently stirring.

-

Observation: The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip point.[1]

Determination of Density (AOCS Official Method Cc 10c-95)

This method determines the mass per unit volume of the oil at a specified temperature.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Water bath with precise temperature control

-

Analytical balance

Procedure:

-

Calibration: Clean and dry the pycnometer and weigh it empty. Fill the pycnometer with distilled water and place it in a water bath at the desired temperature (e.g., 20°C) until it reaches thermal equilibrium. Weigh the pycnometer filled with water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the trithis compound sample, ensuring no air bubbles are present. Place the filled pycnometer in the temperature-controlled water bath until it reaches the specified temperature.

-

Weighing: Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

Calculation: The density is calculated by dividing the mass of the trithis compound sample by the mass of the water, multiplied by the density of water at the measurement temperature.[8]

Determination of Refractive Index (AOCS Official Method Cc 7-25)

The refractive index measures how light bends as it passes through the oil and is an indicator of the degree of unsaturation.[9]

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Light source (sodium vapor lamp)

-

Constant temperature water bath

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Ensure the prism of the refractometer is clean and dry. Place a few drops of the trithis compound sample onto the prism.

-

Temperature Control: Circulate water from the constant temperature bath through the refractometer to maintain the prism at the desired temperature (e.g., 20°C).

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. Read the refractive index from the instrument's scale.[4]

Determination of Viscosity

The viscosity of trithis compound can be determined using a capillary viscometer.[10]

Apparatus:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath

-

Stopwatch

Procedure:

-

Sample Loading: Introduce a known volume of the trithis compound sample into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Measurement: By applying suction or pressure, draw the liquid up through the capillary to the upper timing mark. Release the pressure and measure the time it takes for the liquid to flow between the upper and lower timing marks.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the trithis compound at the same temperature.[10]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Apparatus:

-

Test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample and Solvent Addition: To a series of test tubes, add a known amount of trithis compound (e.g., 100 mg). To each tube, add a specific volume (e.g., 1 mL) of a different solvent.

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for a set period (e.g., 1 minute).

-

Observation: Visually inspect each tube for the presence of a single, clear phase (soluble), a cloudy or biphasic mixture (partially soluble or insoluble), or undissolved solute.

-

Quantification (Optional): For a more quantitative measure, the undissolved portion can be separated by centrifugation, dried, and weighed to determine the amount that dissolved.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a trithis compound sample.

Caption: Workflow for the physicochemical characterization of trithis compound.

Trithis compound in the Ras/MEK/ERK Signaling Pathway

Recent research has indicated that trithis compound can modulate cellular signaling pathways. For instance, it has been shown to inhibit the Platelet-Derived Growth Factor (PDGF)-BB-stimulated migration of vascular smooth muscle cells by downregulating key components of the Ras/MEK/ERK pathway.[3][11]

Caption: Inhibition of the Ras/MEK/ERK pathway by trithis compound.

References

- 1. scribd.com [scribd.com]

- 2. Trithis compound | C57H98O6 | CID 5322095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trithis compound, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.aocs.org [library.aocs.org]

- 5. scribd.com [scribd.com]

- 6. AOCS Official Method Cc 1-25 melting point capillary tube method - MBA智库文档 [doc.mbalib.com]

- 7. Trithis compound | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]

- 8. library.aocs.org [library.aocs.org]

- 9. Refractive Index of Fats and Oils [library.aocs.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. mdpi.com [mdpi.com]

Trilinolein: A Comprehensive Technical Guide to its Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a significant component of various vegetable oils and possesses notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical characterization of trithis compound. Furthermore, it delves into the key signaling pathways modulated by this molecule, highlighting its potential therapeutic applications. Detailed experimental protocols for the analysis of trithis compound and comprehensive data tables are included to support researchers in their scientific endeavors.

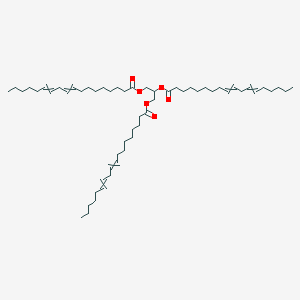

Chemical Structure and Formula

Trithis compound is a triacylglycerol with the chemical formula C₅₇H₉₈O₆ .[1][2][3] Its structure consists of a glycerol backbone esterified with three molecules of linoleic acid, a polyunsaturated omega-6 fatty acid. The systematic IUPAC name for trithis compound is 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate.[1][4] The presence of two double bonds in each of the three linoleic acid chains results in a total of six double bonds in the molecule, conferring a high degree of unsaturation.

Diagram of Trithis compound's Chemical Structure

Caption: Chemical structure of trithis compound.

Physicochemical Properties

Trithis compound is a colorless to pale yellow oil at room temperature.[5] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₇H₉₈O₆ | [1][2][3] |

| Molecular Weight | 879.38 g/mol | [6][7] |

| CAS Number | 537-40-6 | [1][5] |

| Melting Point | -5 to -4 °C | [6][7] |

| Boiling Point | 816.5 °C at 760 mmHg | [6] |

| Density | 0.925 g/mL at 20 °C | [6][7] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in hexanes. | [6] |

Experimental Protocols for Analysis

The accurate identification and quantification of trithis compound are crucial for quality control and research purposes. The following are detailed methodologies for its analysis using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of trithis compound, typically after conversion to its more volatile fatty acid methyl esters (FAMEs).

Experimental Workflow for GC-MS Analysis of Trithis compound

Caption: GC-MS workflow for trithis compound analysis.

Protocol:

-

Sample Preparation and Transesterification:

-

Accurately weigh the sample containing trithis compound into a reaction vial.

-

Add a known amount of an internal standard (e.g., methyl heptadecanoate).

-

Add 14% boron trifluoride (BF₃) in methanol.

-

Heat the mixture at 100°C for 10 minutes to convert the triglycerides to fatty acid methyl esters (FAMEs).

-

Cool the vial to room temperature.

-

-

Extraction:

-

Add hexane (B92381) and water to the vial and vortex thoroughly.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of hexane for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: BPX-70 fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 300°C.

-

Oven Temperature Program: Initial temperature of 115°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 18.5 min), then ramp at 60°C/min to 245°C (hold for 4 min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

-

-

Data Analysis:

-

Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum.

-

Quantify the amount of trithis compound by comparing the peak area of the linoleic acid methyl ester to that of the internal standard.

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is suitable for the direct analysis of trithis compound without derivatization.

Protocol:

-

Sample Preparation:

-

Dissolve the sample containing trithis compound in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and methylene (B1212753) chloride, 1:1 v/v).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and methylene chloride.

-

Flow Rate: 1.0 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).

-

-

Data Analysis:

-

Identify the trithis compound peak based on its retention time compared to a standard.

-

Quantify the amount of trithis compound using a calibration curve prepared from trithis compound standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of trithis compound.

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 5.27 - 5.35 | Olefinic protons (-CH=CH-) |

| 4.14 - 4.29 | Glycerol backbone protons (-CH₂-O-CO-, -CH-O-CO-) |

| 2.77 | Bis-allylic protons (=CH-CH₂-CH=) |

| 2.31 | Protons α to carbonyl group (-CH₂-COO-) |

| 2.05 | Allylic protons (-CH₂-CH=) |

| 1.61 | Protons β to carbonyl group (-CH₂-CH₂-COO-) |

| 1.30 - 1.36 | Methylene protons of the fatty acid chains (-(CH₂)n-) |

| 0.89 | Terminal methyl protons (-CH₃) |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 172.6 - 173.1 | Carbonyl carbons (-COO-) |

| 127.8 - 130.2 | Olefinic carbons (-CH=CH-) |

| 68.8 | Glycerol CH |

| 62.0 | Glycerol CH₂ |

| 34.0 - 34.2 | C-2 of fatty acid chain |

| 22.5 - 31.5 | Methylene carbons of the fatty acid chains |

| 14.0 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in trithis compound.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3010 | =C-H stretching (from unsaturated fatty acids) |

| 2925, 2854 | C-H stretching (asymmetric and symmetric) of methylene groups |

| 1745 | C=O stretching of the ester group |

| 1465 | C-H bending of methylene groups |

| 1160 | C-O stretching of the ester group |

| 723 | -(CH₂)n- rocking |

Biological Significance and Signaling Pathways

Trithis compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardiovascular protective effects. It modulates key signaling pathways, making it a molecule of interest for drug development.

Nitric Oxide/cGMP Signaling Pathway

Trithis compound has been shown to induce endothelium-dependent vasorelaxation by stimulating the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[5] This effect contributes to its cardiovascular protective properties.

Trithis compound's Effect on the NO/cGMP Signaling Pathway

Caption: Trithis compound stimulates eNOS, leading to NO production and subsequent smooth muscle relaxation via the cGMP pathway.

Ras/MEK/ERK Signaling Pathway

Trithis compound has demonstrated protective effects in cerebral ischemia by inhibiting neuronal apoptosis and attenuating intimal hyperplasia.[2][3] These effects are mediated, in part, through the modulation of the Ras/MEK/ERK signaling pathway, which is crucial in cell migration and proliferation.[2][3]

Trithis compound's Modulation of the Ras/MEK/ERK Signaling Pathway

Caption: Trithis compound inhibits the Ras/MEK/ERK pathway, reducing VSMC migration and intimal hyperplasia.

Antioxidant Activity

Trithis compound possesses significant antioxidant properties, which are attributed to its high degree of unsaturation.[8] It can scavenge oxygen-derived free radicals, thereby protecting against oxidative stress-induced cellular damage.[8] This antioxidant activity is fundamental to its myocardial protective effects.[8]

Quantitative Data Summary

The following table summarizes quantitative data related to the analysis of trithis compound in various oil samples.

| Oil Sample | Trithis compound Content (%) | Analytical Method | Reference(s) |

| Safflower Oil (High Linoleic) | 70-80 | GC | [9] |

| Sunflower Oil (High Linoleic) | 55-75 | GC | [9] |

| Corn Oil | 34-62 | HPLC | [10] |

| Soybean Oil | 50-57 | HPLC | [10] |

Conclusion

Trithis compound is a biologically active triglyceride with a well-defined chemical structure and distinct physicochemical properties. The analytical methods detailed in this guide provide robust frameworks for its identification and quantification. The elucidation of its roles in significant signaling pathways, such as the NO/cGMP and Ras/MEK/ERK pathways, underscores its potential as a therapeutic agent, particularly in the context of cardiovascular and cerebrovascular diseases. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of trithis compound's properties and applications.

References

- 1. TRIthis compound(537-40-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trithis compound | C57H98O6 | CID 5322095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry [frontiersin.org]

- 10. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Trove: A Technical Guide to Trilinolein in Plant Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein (B126924), a triglyceride ester of linoleic acid, is a molecule of significant interest in the fields of nutrition, pharmacology, and drug development. As a polyunsaturated fatty acid, it is a precursor to a variety of bioactive lipid mediators and has been shown to possess antioxidant, anti-inflammatory, and cardioprotective properties. This in-depth technical guide explores the natural plant-based sources of trithis compound, providing quantitative data, detailed experimental protocols for its analysis, and insights into its biological significance.

Data Presentation: Trithis compound Content in Various Plant Oils

The concentration of trithis compound can vary significantly among different plant oils, influenced by factors such as plant variety, growing conditions, and processing methods. The following table summarizes the quantitative data on trithis compound content in several commercially important plant oils, compiled from various scientific studies.

| Plant Oil | Trithis compound Content (% of total triglycerides) | Method of Analysis | Reference(s) |

| Safflower Oil | High concentrations | Not specified | [1] |

| Sunflower Oil | 57.74% | Thinchrography | [2] |

| Soybean Oil | ~21% (as the most abundant triglyceride) | Not specified | [3] |

| Grape Seed Oil | 43% | ESI-MS/MS | [4][5] |

| Cottonseed Oil | 27.6% (in one fraction) | Argentation TLC | [6] |

| Peanut Oil | 12% (as Oleoyldilinoleoylglycerol) | RPLC | [7] |

| Linseed Oil | Reported as a major constituent | Not specified | [8] |

| Olive Oil | Low levels (<0.5% in some cases) | CGC-FID | Not specified in snippets |

| Corn Oil | Present | Not specified | [9] |

| Palm Oil | Low levels | HPLC | [10] |

| Rapeseed Oil | Low levels | GC-FID | [11] |

Experimental Protocols

Accurate quantification and isolation of trithis compound are paramount for research and development. This section details the methodologies for the analysis and isolation of trithis compound from plant oil sources.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling (Indirect Trithis compound Estimation)

Due to the low volatility of intact triglycerides, a common method for estimating trithis compound content is to first convert the triglycerides into their more volatile fatty acid methyl esters (FAMEs) through transesterification. The resulting linoleic acid methyl ester is then quantified by GC-MS.

Protocol: Transesterification and GC-MS Analysis

-

Lipid Extraction (if necessary): For oil samples, this step can be skipped. For seeds or other plant material, a Folch or other suitable lipid extraction method should be employed.

-

Transesterification to FAMEs:

-

To a known amount of the oil sample (e.g., 10-20 mg) in a screw-cap glass tube, add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol (B129727).

-

Add an internal standard, such as methyl heptadecanoate, for accurate quantification.

-

Cap the tube tightly and heat at 50-60°C for 10-15 minutes with occasional vortexing.

-

After cooling to room temperature, add 2 mL of n-hexane and 2 mL of distilled water.

-

Vortex thoroughly for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column suitable for FAME analysis (e.g., a fused-silica capillary column coated with a cyanopropyl polysiloxane phase).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min, hold for 5 minutes.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Identification and Quantification: Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the internal standard method. The trithis compound content can be estimated based on the proportion of linoleic acid in the total fatty acids.

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Intact Trithis compound Analysis

This method allows for the direct separation and quantification of intact triglycerides, providing a more accurate measure of trithis compound.

Protocol: HPLC-ELSD Analysis

-

Sample Preparation:

-

Dissolve a known weight of the plant oil in a suitable solvent, such as a mixture of chloroform (B151607) and isopropanol (B130326) (e.g., 1:1 v/v), to a final concentration of 1-5 mg/mL.

-

Filter the sample through a 0.45 µm PTFE syringe filter before injection.

-

-

HPLC-ELSD Analysis:

-

Instrument: HPLC system equipped with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane or a mixture of isopropanol and hexane.

-

Gradient Program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more nonpolar triglycerides. A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

ELSD Settings:

-

Nebulizer Temperature: 30-40°C

-

Evaporator Temperature: 40-50°C

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

-

-

Quantification: Create a calibration curve using a pure trithis compound standard at various concentrations. Integrate the peak area of trithis compound in the sample chromatogram and determine its concentration from the calibration curve.

-

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for High-Resolution Triglyceride Analysis

SFC offers a "green" alternative to HPLC with faster analysis times and unique selectivity for lipid analysis.

Protocol: SFC-MS Analysis

-

Sample Preparation:

-

Dilute the oil sample in a suitable solvent such as a mixture of chloroform and methanol.

-

-

SFC-MS Analysis:

-

Instrument: Supercritical fluid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A column suitable for lipid separation, such as a C18 or a silver-ion impregnated column for separation based on unsaturation.

-

Mobile Phase:

-

Supercritical Carbon Dioxide (CO₂) as the primary mobile phase.

-

A modifier such as methanol or acetonitrile, often with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Gradient: A gradient of the modifier is typically used to elute the triglycerides.

-

Flow Rate: 2-4 mL/min.

-

Column Temperature: 40-60°C.

-

Back Pressure Regulator (BPR): Set to maintain supercritical conditions (e.g., 150 bar).

-

Mass Spectrometer:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Analysis Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

-

Identification and Quantification: Trithis compound is identified by its retention time and its characteristic mass-to-charge ratio ([M+NH₄]⁺ or [M+Na]⁺). Quantification is performed using an internal standard or an external calibration curve.

-

Signaling Pathways and Biological Activities

Trithis compound is not merely a storage lipid; it actively participates in cellular signaling, influencing pathways critical to health and disease. Its biological effects are of particular interest to drug development professionals.

The Ras/MEK/ERK Signaling Pathway

Recent research has illuminated the role of trithis compound in modulating the Ras/MEK/ERK signaling pathway, which is centrally involved in cell proliferation, differentiation, and survival. Overactivation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders.

Caption: Trithis compound's inhibitory effect on the Ras/MEK/ERK pathway.

Studies have shown that trithis compound can inhibit the activation of Ras, a key upstream regulator of the pathway.[4] This inhibitory action percolates downstream, leading to reduced phosphorylation of MEK and ERK.[4] By dampening the activity of this pathway, trithis compound can attenuate processes like vascular smooth muscle cell migration and proliferation, which are crucial events in the development of atherosclerosis and restenosis.[4]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers.

Caption: Trithis compound's modulation of the PI3K/Akt signaling pathway.

Trithis compound has been reported to downregulate the activity of the PI3K/Akt pathway in certain cancer cell lines. This inhibition can lead to decreased cell proliferation and the induction of apoptosis, highlighting its potential as an anticancer agent.

Antioxidant Activity

Trithis compound exhibits significant antioxidant properties, likely due to the presence of multiple double bonds in its linoleic acid chains. These double bonds can readily donate electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[12] This antioxidant capacity is believed to contribute to its protective effects on the cardiovascular system by preventing lipid peroxidation and preserving mitochondrial function during ischemic events.[13]

Conclusion

Trithis compound stands out as a promising natural compound with a diverse range of biological activities relevant to human health and disease. Plant oils, particularly those derived from safflower, sunflower, and grape seeds, represent rich natural sources of this valuable triglyceride. The experimental protocols detailed in this guide provide a robust framework for the accurate analysis and quantification of trithis compound, facilitating further research into its therapeutic potential. The elucidation of its roles in key signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, opens new avenues for the development of novel therapeutic strategies targeting a variety of pathological conditions. As research continues to unravel the multifaceted nature of trithis compound, its importance in the realms of science and medicine is set to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. d-nb.info [d-nb.info]

- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 13. Trithis compound preserves mitochondria ultrastructure in isolated rat heart subjected to global ischemia through antioxidant activity as measured by chemiluminescence. | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Trilinolein in Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biosynthesis of trilinolein (B126924), a triacylglycerol (TAG) composed of three linoleic acid molecules, within plant seeds. Understanding this pathway is critical for efforts in metabolic engineering to enhance the nutritional and industrial value of seed oils. This document outlines the core biochemical steps, presents key quantitative data, details relevant experimental protocols, and provides a visual representation of the metabolic pathway.

The Core Biosynthetic Pathway: From Precursors to Trithis compound

The synthesis of trithis compound in seeds is a multi-step process that spans different subcellular compartments, primarily the plastid and the endoplasmic reticulum (ER). The overall process can be divided into two main stages: the de novo synthesis of fatty acids in the plastid and the assembly of triacylglycerols in the ER via the Kennedy pathway and other associated reactions.

1.1. De Novo Fatty Acid Synthesis in the Plastid

The journey begins in the plastids, where acetyl-CoA is converted into fatty acids.[1][2] This process involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. The primary products are 16- and 18-carbon saturated fatty acids, predominantly palmitic acid (16:0) and stearic acid (18:0), which are bound to an acyl carrier protein (ACP).

Stearoyl-ACP is then desaturated by the soluble enzyme stearoyl-ACP desaturase (SAD) to produce oleoyl-ACP (18:1-ACP).[3] Oleic acid is the precursor for linoleic acid. The newly synthesized fatty acids are then released from ACP by acyl-ACP thioesterases (FATA and FATB) and exported from the plastid to the cytoplasm as free fatty acids.

1.2. Triacylglycerol Assembly in the Endoplasmic Reticulum

Once in the cytoplasm, free fatty acids are activated to their acyl-CoA thioesters by long-chain acyl-CoA synthetases (LACS) located on the ER membrane. These acyl-CoAs are the building blocks for TAG assembly, which primarily occurs through the Kennedy pathway.[3][4]

The Kennedy pathway involves three sequential acylation steps:

-

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate (G3P) at the sn-1 position to form lysophosphatidic acid (LPA).[3]

-

Lysophosphatidic acid acyltransferase (LPAAT) adds a second acyl group to the sn-2 position of LPA to produce phosphatidic acid (PA).[3]

-

Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG).[3][5]

The resulting DAG is the direct precursor for TAG synthesis. The final and committed step in the acyl-CoA-dependent pathway is catalyzed by diacylglycerol acyltransferase (DGAT) , which esterifies a third fatty acid to the sn-3 position of DAG to form TAG.[6][7][8] There are two major types of DGAT enzymes, DGAT1 and DGAT2, which are integral membrane proteins in the ER.[7]

1.3. The Role of Phosphatidylcholine in Linoleic Acid Synthesis and TAG Assembly

A significant portion of polyunsaturated fatty acids, including linoleic acid, is synthesized while esterified to phosphatidylcholine (PC). Oleic acid from the acyl-CoA pool can be incorporated into PC by the action of enzymes such as lysophosphatidylcholine (B164491) acyltransferase (LPCAT) or through the forward reaction of phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT).[9][10][11][12]

Once on PC, oleoyl (B10858665) groups are desaturated to linoleoyl groups by the ER-localized enzyme fatty acid desaturase 2 (FAD2) . The resulting dilinoleoyl-PC can then contribute to the formation of trithis compound in several ways:

-

The linoleoyl group can be removed from PC and returned to the acyl-CoA pool to be used by DGAT.

-

PC can be converted back to DAG, now enriched in linoleic acid, through the reverse action of PDCT. This linoleoyl-rich DAG can then be acylated by DGAT to form trithis compound.[9][10][11][12]

-

Phospholipid:diacylglycerol acyltransferase (PDAT) can directly transfer a linoleoyl group from PC to DAG to form TAG, in an acyl-CoA-independent manner.[13]

The interplay between the de novo Kennedy pathway and the fluxes of fatty acids through PC is crucial in determining the final fatty acid composition of the seed oil.

Quantitative Data on Trithis compound Biosynthesis

The efficiency of trithis compound biosynthesis is dependent on the expression levels and kinetic properties of the involved enzymes, as well as the availability of substrates. The following tables summarize key quantitative data related to this pathway.

Table 1: Fatty Acid Composition of Selected High-Linoleic Acid Seeds

| Seed Type | Linoleic Acid (%) | Oleic Acid (%) | Palmitic Acid (%) | Stearic Acid (%) | α-Linolenic Acid (%) | Reference |

| Sunflower | 48.47 - 66.7 | 22.75 - 37.25 | 7.46 | 5.04 | <1 | [14][15] |

| Safflower | ~75 | ~15 | ~6 | ~3 | <1 | [13] |

| Soybean | ~55 | ~23 | ~11 | ~4 | ~7 | [14] |

| Walnut | 34.20 - 37.30 | 9.67 - 16.57 | ~7 | ~2 | ~13 | [4] |

| Artemisia sphaerocephala | ~80.6 | ~10 | ~7 | ~1 | <1 | [5] |

Table 2: Kinetic Properties of Diacylglycerol Acyltransferase 1 (DGAT1)

| Source Organism | Substrate | Apparent Km (µM) | Reference |

| Brassica napus | Oleoyl-CoA | Not specified, but positive cooperativity observed | [16] |

| Human | Diolein | ~50 | [17] |

| Human | Oleoyl-CoA | ~50 | [17] |

Note: Kinetic data for plant DGATs are often challenging to obtain due to their membrane-bound nature and can vary depending on the assay conditions and expression system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the trithis compound biosynthesis pathway.

3.1. Lipid Extraction and Analysis from Seeds

This protocol describes a common method for the extraction and subsequent analysis of fatty acid composition from seeds.

Materials:

-

Isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)

-

Methanol

-

1 M KCl

-

1% H₂SO₄ in methanol

-

Glass tubes with Teflon-lined screw caps

-

Homogenizer (e.g., Dounce-type)

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Weigh a small amount of seed tissue (e.g., 10 mg).

-

Inactivate phospholipases by heating the seeds in 75°C isopropanol with 0.01% BHT for 15 minutes.

-

Homogenize the seeds thoroughly in a mixture of chloroform and methanol.

-

Add water and chloroform to achieve phase separation by centrifugation.

-

Collect the lower chloroform phase containing the lipids. Repeat the chloroform extraction on the upper phase to maximize recovery.

-

Wash the pooled chloroform extracts with 1 M KCl to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen.

-

For fatty acid composition analysis, transmethylate the lipid extract by heating at 90°C in a mixture of hexane and 1% H₂SO₄ in methanol.

-

Analyze the resulting fatty acid methyl esters (FAMEs) by GC-MS.

3.2. In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol outlines a method for measuring DGAT activity in microsomal fractions isolated from developing seeds using a radiolabeled substrate.

Materials:

-

Developing seeds

-

Extraction buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Diacylglycerol (DAG)

-

[¹⁴C]Oleoyl-CoA

-

Chloroform:methanol (3:1, v/v)

-

TLC plates (e.g., silica (B1680970) gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter or phosphorimager

Procedure:

-

Isolate microsomal fractions from developing seeds by differential centrifugation.

-

Determine the protein concentration of the microsomal preparation.

-

Set up the reaction mixture containing 50 µg of microsomal protein, 200 µM DAG (dissolved in acetone), and 25 µM [¹⁴C]Oleoyl-CoA in an appropriate buffer.

-

Incubate the reaction at 37°C for 5-10 minutes.

-

Stop the reaction by adding 4 ml of chloroform:methanol (3:1).

-

Add water to induce phase separation and extract the lipids into the chloroform phase.

-

Dry the lipid extract and redissolve in a small volume of chloroform.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Identify the triacylglycerol band by comparison with a standard.

-

Quantify the amount of radiolabeled TAG using a scintillation counter or by phosphorimaging.

3.3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of the expression levels of genes involved in trithis compound biosynthesis.

Materials:

-

Developing seed tissue at various stages

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., DGAT1, FAD2, PDCT) and a reference gene (e.g., Actin)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from seed tissue at different developmental stages.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize first-strand cDNA from the total RNA.

-

Perform qRT-PCR using gene-specific primers and the synthesized cDNA as a template.

-

Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of a stably expressed reference gene.[18]

Visualizing the Pathway and Experimental Workflows

4.1. Biosynthesis Pathway of Trithis compound

References

- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome Analysis of Genes Involved in Fatty Acid and Lipid Biosynthesis in Developing Walnut (Juglans regia L.) Seed Kernels from Qinghai Plateau [mdpi.com]

- 3. Frontiers | Identification and expression profiling of the CoDof genes involved in fatty acid/lipid biosynthesis of tetraploid Camellia oleifera [frontiersin.org]

- 4. Transcriptome analysis of lipid biosynthesis during kernel development in two walnut (Juglans regia L.) varieties of ‘Xilin 3’ and ‘Xiangling’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomic Analysis Reveals Key Genes Involved in Oil and Linoleic Acid Biosynthesis during Artemisia sphaerocephala Seed Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. Kinetic improvement of an algal diacylglycerol acyltransferase 1 via fusion with an acyl-CoA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Transcriptome Analysis Reveals Key Genes Involved in Fatty Acid and Triacylglycerol Accumulation in Developing Sunflower Seeds [mdpi.com]

- 16. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Metabolic fate of dietary trilinolein

An In-Depth Technical Guide on the Metabolic Fate of Dietary Trilinolein (B126924)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithis compound, a triglyceride derived from three molecules of the omega-6 polyunsaturated fatty acid linoleic acid, is a significant component of dietary fats, primarily sourced from vegetable oils. Its metabolic journey, from ingestion to cellular utilization, is a complex, multi-stage process crucial for energy homeostasis, cellular structure, and signaling. This document provides a comprehensive overview of the digestion, absorption, transport, and tissue-specific metabolism of dietary trithis compound. It includes detailed experimental methodologies used to elucidate these pathways and presents key quantitative data in a structured format. Signaling and metabolic pathways are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.

Digestion and Absorption of Trithis compound

The initial challenge in lipid metabolism is the solubilization of large, hydrophobic triglyceride molecules within the aqueous environment of the gastrointestinal tract. The digestion of trithis compound begins in the mouth and is completed in the small intestine, involving a series of enzymatic and emulsification steps.

Enzymatic Hydrolysis

The breakdown of trithis compound into absorbable components—primarily 2-monoglycerides (2-monoacylglycerol) and free fatty acids (linoleic acid)—is catalyzed by lipases.

-

Lingual and Gastric Lipases: Digestion starts in the mouth with lingual lipase (B570770) and continues in the stomach with gastric lipase.[1][2][3][4] These acid-stable lipases initiate the hydrolysis of triglycerides, converting a portion (up to 30%) into diglycerides and fatty acids within two to four hours of a meal.[1][2]

-

Pancreatic Lipase: The majority of triglyceride digestion occurs in the duodenum.[3][4] The arrival of chyme stimulates the release of cholecystokinin (B1591339) (CCK), which in turn triggers the secretion of pancreatic lipase. This enzyme is responsible for the bulk hydrolysis of trithis compound into 2-monoglycerides and free fatty acids.[2]

Emulsification: The Role of Bile

Efficient enzymatic digestion is dependent on the emulsification of fat globules into smaller droplets, which dramatically increases the surface area for lipase activity. This process is mediated by bile salts, which are synthesized in the liver, stored in the gallbladder, and released into the small intestine.[3] Bile salts, being amphipathic, surround the small lipid droplets, preventing them from coalescing and allowing access for water-soluble lipases.

Micelle Formation and Absorption

The products of lipolysis—linoleic acid and 2-monoglycerides—along with other dietary lipids, are packaged into micelles. These microscopic structures, with a hydrophobic core and a hydrophilic exterior, act as transport vehicles, shuttling the lipids to the surface of the intestinal epithelial cells (enterocytes) for absorption.[5] Absorption into the enterocyte is believed to occur via simple diffusion.[6]

Intracellular Processing and Chylomicron Assembly

Once inside the enterocyte, the absorbed lipids are transported to the endoplasmic reticulum (ER) for re-synthesis and packaging.[6]

Re-esterification

Within the smooth ER, fatty acids are activated to their coenzyme A derivatives (acyl-CoA) and re-esterified with 2-monoacylglycerols to reform triglycerides.[6][7] This process, primarily via the monoglyceride pathway, traps the lipids within the cell and prepares them for transport.[6]

Chylomicron Formation

The newly synthesized triglycerides, along with cholesterol esters and phospholipids (B1166683), are assembled into large lipoprotein particles called chylomicrons.[8][9] This assembly is a two-step process:

-

Primordial Particle Formation: In the rough ER, apolipoprotein B-48 (ApoB-48), an essential structural protein, is synthesized and associates with a small amount of lipid to form a primordial particle.[7]

-

Core Expansion: This primordial particle then fuses with large, triglyceride-rich lipid droplets in the ER lumen to form a nascent chylomicron.[7]

Secretion into Lymphatics

Nascent chylomicrons are transported from the ER to the Golgi apparatus for final processing.[6][10] They are then packaged into secretory vesicles, which move to the basolateral membrane of the enterocyte and release the chylomicrons into the lymphatic system via exocytosis.[6][7] Chylomicrons are too large to enter the blood capillaries directly but can readily access the larger pores of the lymphatic lacteals.[1]

Systemic Transport and Metabolism

Chylomicrons travel from the lymphatics into the systemic circulation, where they deliver their lipid cargo to peripheral tissues.

Lipoprotein Lipase (LPL) Mediated Hydrolysis

The key enzyme in the catabolism of chylomicron triglycerides is lipoprotein lipase (LPL).[11][12] LPL is synthesized in parenchymal cells of adipose tissue, skeletal muscle, and the heart, and is then transported to the luminal surface of capillary endothelial cells.[13] Here, it hydrolyzes the triglyceride core of circulating chylomicrons, releasing free fatty acids and glycerol (B35011).[12][14] This process is potently activated by apolipoprotein C-II (ApoC-II), which chylomicrons acquire from high-density lipoproteins (HDLs) in the circulation.

Tissue-Specific Fatty Acid Uptake

The liberated free fatty acids are rapidly taken up by adjacent cells. This uptake is facilitated by fatty acid transport proteins, with CD36 being a key player in muscle, heart, and adipose tissue.[15][16]

-

Adipose Tissue: In the fed state, insulin (B600854) stimulates LPL activity and fatty acid uptake in adipose tissue, promoting the storage of fatty acids as triglycerides.[17]

-

Muscle (Skeletal and Cardiac): These tissues utilize fatty acids for energy production via β-oxidation.[17] During exercise or fasting, LPL activity is upregulated in muscle to meet increased energy demands.[15]

Chylomicron Remnant Clearance

After delivering the majority of their triglyceride load, the smaller, denser particles that remain are known as chylomicron remnants.[8][9] These remnants are enriched in cholesterol esters and are cleared from the circulation primarily by the liver through receptor-mediated endocytosis, a process involving apolipoprotein E (ApoE).[9]

Intracellular Fate of Linoleic Acid

Once inside the cell, linoleic acid (18:2, n-6) can be either stored, oxidized for energy, or converted into other bioactive molecules. It is the precursor for the synthesis of arachidonic acid (20:4, n-6), a key component of cell membranes and a substrate for the production of eicosanoids (prostaglandins, thromboxanes, leukotrienes).[18][19][20] This conversion involves a series of desaturation and elongation steps.[18][21]

-

Conversion to γ-Linolenic Acid (GLA): Linoleic acid is first converted to GLA (18:3, n-6) by the enzyme Δ6-desaturase.[19]

-

Elongation: GLA is then elongated to dihomo-γ-linolenic acid (DGLA) (20:3, n-6).[19][20]

-

Conversion to Arachidonic Acid (AA): DGLA is subsequently converted to arachidonic acid (20:4, n-6) by the enzyme Δ5-desaturase.[18]

Arachidonic acid can then be released from membrane phospholipids by phospholipase A2 enzymes and metabolized into various signaling molecules.[22]

Quantitative Data Summary

The following tables summarize key quantitative aspects of trithis compound metabolism. Data can vary based on species, diet, and metabolic state.

Table 1: Composition of Human Chylomicrons

| Component | Percentage by Weight |

|---|---|

| Triglycerides | 83 - 92% |

| Phospholipids | 6 - 12% |

| Cholesterol | 1 - 3% |

| Protein (Apolipoproteins) | 1 - 2% |

Source:[9]

Table 2: Comparison of Lipid Absorption and Transport

| Lipid | Primary Route of Absorption | Key Transport Lipoprotein | Notes |

|---|---|---|---|

| Trithis compound (Long-Chain) | Lymphatic System | Chylomicrons | Requires emulsification and re-esterification. |

| Structured Triglyceride (2-linoleate) | Lymphatic System | Chylomicrons | Lymphatic output is lower compared to trithis compound.[23] |

| Structured Triglyceride (1,2-octanoate) | Portal Vein | (as FFA) | Octanoate is a medium-chain fatty acid and is poorly transported into lymph.[23] |

Source:[23]

Experimental Protocols

Studying the metabolic fate of trithis compound requires a combination of in vivo and in vitro techniques.

In Vivo Tracer Studies

This is a cornerstone method for tracking lipid metabolism dynamically.

-

Objective: To quantify the absorption, distribution, and catabolism of dietary trithis compound.

-

Methodology:

-

Tracer Preparation: Trithis compound is labeled with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C) at one or more positions on the glycerol or fatty acid moieties.

-

Administration: The labeled trithis compound is administered to a subject (animal model or human) via an intragastric gavage or as part of a meal.[24][25]

-

Sample Collection: At timed intervals, biological samples are collected. This can include:

-

Blood: To measure the appearance of the label in plasma lipid fractions (triglycerides, free fatty acids).[26]

-

Lymph: In animal models, the thoracic duct can be cannulated to directly measure the absorption of labeled lipids into chylomicrons.[23]

-

Breath: Collection of expired air to measure ¹³CO₂ or ¹⁴CO₂ as an indicator of fatty acid oxidation.[25]

-

Tissues: At the end of the experiment, tissues (liver, adipose, muscle, etc.) are harvested to determine the tissue-specific incorporation of the label.

-

-

Analysis: Lipids are extracted from the samples and separated using chromatographic techniques (TLC, HPLC, GC). The amount of isotope in each fraction is quantified using mass spectrometry (for stable isotopes) or scintillation counting (for radioisotopes).[26]

-

Lipid Analysis: Chromatography and Mass Spectrometry

-

Objective: To separate and quantify trithis compound and its metabolites.

-

Methodology:

-

Lipid Extraction: Lipids are typically extracted from tissues or plasma using the method of Folch et al. or Bligh and Dyer, which uses a chloroform/methanol solvent system.

-

High-Performance Liquid Chromatography (HPLC): Used to separate different lipid classes (e.g., triglycerides, free fatty acids, phospholipids). A common setup involves a normal-phase silica (B1680970) column with a gradient of non-polar solvents (e.g., hexane/isopropanol) and detection via an evaporative light scattering detector (ELSD) or mass spectrometer.[24][26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for analyzing the fatty acid composition. Triglycerides are first transesterified to fatty acid methyl esters (FAMEs), which are volatile and can be separated on a capillary GC column and identified by their mass spectra.[26]

-

In Vitro Lipolysis Assay

-

Objective: To measure the activity of lipoprotein lipase on trithis compound.

-

Methodology:

-

Substrate Preparation: An emulsion of trithis compound, stabilized with phosphatidylcholine to mimic a lipoprotein particle, is prepared. This substrate often includes a radiolabeled tracer.[27]

-

Enzyme Reaction: Purified LPL and its cofactor ApoC-II are added to the substrate in a buffered solution.

-

Quantification: The reaction is stopped at various time points, and the released free fatty acids are extracted and quantified, often by scintillation counting, to determine the rate of hydrolysis.[27]

-

Conclusion

The metabolic fate of dietary trithis compound is a highly regulated and efficient process that ensures the distribution of an essential fatty acid, linoleic acid, to tissues for energy, storage, and synthesis of critical signaling molecules. The journey from the intestinal lumen to peripheral cells involves intricate steps of digestion, absorption, lipoprotein packaging, and systemic transport, orchestrated by a host of enzymes, transporters, and apolipoproteins. Understanding these pathways is fundamental for researchers in nutrition and metabolism and provides a critical framework for drug development professionals targeting metabolic disorders such as dyslipidemia, obesity, and insulin resistance, where these pathways are often dysregulated.[12][22]

References

- 1. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 2. 7.6 Digestion and Absorption of Lipids – Principles of Human Nutrition [spscc.pressbooks.pub]

- 3. med.libretexts.org [med.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation and transport of chylomicrons by enterocytes to the lymphatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Chylomicron - Wikipedia [en.wikipedia.org]

- 10. The intracellular transport of chylomicrons requires the small GTPase, Sar1b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.wur.nl [research.wur.nl]

- 12. Lipoprotein lipase: structure, function, regulation, and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of lipoprotein lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased efficiency of fatty acid uptake contributes to lipid accumulation in skeletal muscle of high fat-fed insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jackwestin.com [jackwestin.com]

- 18. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intestinal digestion, absorption, and transport of structured triglycerides and cholesterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Catabolic fate of dietary trilinoleoylglycerol hydroperoxides in rat gastrointestines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of diet on triolein absorption in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanism of action of lipoprotein lipase on triolein particles: effect of apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]

Trilinolein as a Precursor for Linoleic Acid Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolein (B126924), a triglyceride composed of a glycerol (B35011) backbone and three linoleic acid molecules, serves as a stable and efficient precursor for the targeted release of linoleic acid. This essential omega-6 fatty acid plays a crucial role in numerous physiological processes and signaling pathways, making its controlled delivery a significant area of interest in drug development and biomedical research. This technical guide provides an in-depth overview of the enzymatic hydrolysis of trithis compound for the release of linoleic acid, including detailed experimental protocols, quantitative data on release efficiency, and a summary of the key signaling pathways involving linoleic acid.

Introduction

Linoleic acid is a polyunsaturated fatty acid that is essential for human health and is involved in maintaining the integrity of the skin barrier, regulating inflammation, and serving as a precursor for the synthesis of other bioactive lipids.[1] Its direct formulation in pharmaceutical and cosmetic applications can be challenging due to its susceptibility to oxidation. Trithis compound offers a more stable alternative, allowing for the controlled release of linoleic acid at the target site through enzymatic hydrolysis.[2] Lipases, a class of enzymes that catalyze the hydrolysis of fats, are the primary catalysts for this process.[3] Understanding the kinetics and optimizing the conditions for this enzymatic reaction are critical for developing effective delivery systems.

Enzymatic Hydrolysis of Trithis compound

The release of linoleic acid from trithis compound is achieved through lipase-catalyzed hydrolysis. This reaction involves the cleavage of the ester bonds linking the linoleic acid molecules to the glycerol backbone. The process can yield a mixture of linoleic acid, monothis compound, dithis compound, and glycerol, with the final product composition depending on the specificity of the lipase (B570770) and the reaction conditions.[4]

Key Factors Influencing Hydrolysis

Several factors significantly influence the rate and extent of trithis compound hydrolysis:

-

Enzyme Specificity: Lipases exhibit varying degrees of specificity. Some are non-specific and hydrolyze all three ester bonds, while others are 1,3-specific, preferentially cleaving the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[5]

-

pH: The optimal pH for lipase activity varies depending on the source of the enzyme. For instance, lipases from Candida rugosa and Rhizomucor miehei often exhibit optimal activity in the neutral to slightly alkaline range.[6]

-

Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature for each lipase. For example, some microbial lipases show maximum activity between 30°C and 50°C.[6]

-

Substrate Concentration: The concentration of trithis compound can affect the reaction rate, which often follows Michaelis-Menten kinetics.[7]

-

Presence of Emulsifiers: As the hydrolysis reaction occurs at the oil-water interface, the presence of emulsifying agents can increase the surface area of the trithis compound substrate, thereby enhancing the rate of hydrolysis.[8]

Quantitative Data on Linoleic Acid Release

The efficiency of linoleic acid release from trithis compound is dependent on the choice of lipase and the reaction conditions. The following tables summarize quantitative data from various studies.

| Lipase Source | Substrate | pH | Temperature (°C) | Reaction Time (h) | Linoleic Acid Yield (%) | Reference |

| Pseudomonas fluorescens | Safflower Oil (rich in trithis compound) | 8.0 | - | 5 | >75 | [9] |

| Candida rugosa | Safflower Oil (rich in trithis compound) | 8.0 | - | 5 | >75 | [9] |

| Rhizomucor miehei (IM 60) | Trithis compound and Tricaproin | - | 45 | - | - | [5] |

| Candida antarctica (SP 435) | Trithis compound and Tricaproin | - | 55 | - | - | [5] |

| Lipase AY | Linseed Oil (contains this compound) | 5.8 | 33 | 3.33 | 93.92 (hydrolysis ratio) | [10] |

Note: The yield of linoleic acid can be influenced by the presence of other triglycerides in the substrate.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Hydrolysis Rate | Reference |

| pH | 5.5 | 7.0 | 8.5 | Optimal pH varies by lipase | [6] |

| Temperature (°C) | 25 | 35 | 45 | Rate increases up to an optimum | [6] |

| Enzyme Load (%) | 0.5 | 1.0 | 1.5 | Higher load generally increases rate | [10] |

| Oil/Aqueous Ratio | 1:2 | 1:1 | 2:1 | Affects interfacial area | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic release of linoleic acid from trithis compound.

Protocol for Lipase-Catalyzed Hydrolysis of Trithis compound

This protocol describes a general procedure for the enzymatic hydrolysis of trithis compound.

Materials:

-

Trithis compound (substrate)

-

Lipase (e.g., from Candida rugosa, Pseudomonas fluorescens)

-

Buffer solution (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9)[11]

-

Paraffin (B1166041) oil (solvent for substrate)[11]

-

Deionized water

-

Centrifuge

-

Incubator or water bath

Procedure:

-

Prepare the Substrate Solution: Dissolve a known concentration of trithis compound in paraffin oil (e.g., 10 mM).[11]

-

Prepare the Lipase Solution: Prepare a stock solution of the lipase in deionized water (e.g., 10 mg/mL). Centrifuge the solution to remove any insoluble material and use the supernatant.[11]

-

Reaction Setup: In a reaction vessel, add 5 mL of the buffer solution.[11]

-

Enzyme Addition: Add 900 µL of the lipase solution to the reaction vessel.[11]

-

Initiate the Reaction: Add 100 µL of the trithis compound substrate solution to the reaction vessel to initiate the hydrolysis.[11]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 37°C) for a specific duration (e.g., 0-30 minutes, or longer for complete hydrolysis).[11]

-

Stop the Reaction: The method to stop the reaction will depend on the subsequent analysis. For many analytical techniques, the extraction of lipids will effectively stop the enzymatic reaction.

-

Analysis: Analyze the reaction mixture for the presence and quantity of released linoleic acid using methods described in Protocol 3.2.

Protocol for Quantification of Released Linoleic Acid

This protocol outlines the steps for extracting and quantifying the released linoleic acid using gas chromatography (GC).

Materials:

-

Reaction mixture from Protocol 3.1

-

Chloroform/Methanol (B129727) mixture (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Boron trifluoride (BF3) in methanol (14%)

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., SP-2340)

Procedure:

-

Lipid Extraction (Folch Method):

-

To the reaction mixture, add a 2:1 chloroform/methanol solution.

-

Vortex thoroughly to ensure complete mixing.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic layer contains the lipids.

-

Carefully collect the lower organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Methylation of Fatty Acids:

-

To the dried lipid extract, add a known amount of internal standard.

-

Add 14% BF3 in methanol.

-

Heat the mixture at 100°C for 5-10 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

-

Cool the mixture and add hexane and water.

-

Vortex and centrifuge to separate the layers. The upper hexane layer contains the FAMEs.

-

-

Gas Chromatography Analysis:

-

Inject an aliquot of the hexane layer into the GC-FID.

-

Use an appropriate temperature program for the GC oven to separate the FAMEs.

-

Identify the methyl linoleate (B1235992) peak based on its retention time compared to a standard.

-

Quantify the amount of linoleic acid by comparing the peak area of methyl linoleate to the peak area of the internal standard.

-

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of Trithis compound

The enzymatic breakdown of trithis compound by lipase is a stepwise process.

Experimental Workflow for Optimizing Linoleic Acid Release

A systematic approach is necessary to optimize the conditions for the enzymatic release of linoleic acid from trithis compound.

Linoleic Acid Metabolism and Signaling Pathway

Once released, linoleic acid is metabolized into a variety of signaling molecules that are involved in inflammatory and other cellular processes.[1][12][13][14]

Conclusion

Trithis compound is a valuable precursor for the controlled release of linoleic acid. The enzymatic hydrolysis of trithis compound using lipases offers a versatile and efficient method for generating this essential fatty acid. By carefully selecting the lipase and optimizing reaction conditions such as pH, temperature, and substrate concentration, researchers and drug development professionals can achieve high yields of linoleic acid for various applications. The detailed protocols and workflow provided in this guide serve as a starting point for the development and optimization of trithis compound-based delivery systems. Further research into novel lipases and reaction engineering will continue to advance the use of trithis compound as a precursor for targeted linoleic acid release.

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. The in vitro antioxidant activity of trithis compound and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the First Step of the Biocatalytic Process for Green Leaf Volatiles Production: Lipase-Catalyzed Hydrolysis of Three Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Hydrolysis of Triglycerides at the Water-Oil Interface Studied via Interfacial Rheology Analysis of Lipase Adsorption Layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Voltammetric lipase activity assay based on dithis compound and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 13. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indirect but Pivotal Role of Trilinolein in Cell Membrane Structure and Dynamics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the function of trilinolein (B126924) in the context of cell membrane biology. It clarifies that while not a direct structural component of the plasma membrane, trithis compound's role in cellular lipid metabolism is deeply intertwined with the structure, composition, and function of all cellular membranes through the lifecycle of lipid droplets.

Executive Summary

Trithis compound, a triglyceride, does not act as a primary architectural component of the cell's phospholipid bilayer. The fundamental structure of cellular membranes is formed by amphipathic lipids like phospholipids (B1166683) and cholesterol[1][2]. Instead, trithis compound's influence on membrane structure is indirect, mediated through its central role in the biogenesis, dynamics, and catabolism of lipid droplets (LDs). These organelles, which store neutral lipids, originate from the endoplasmic reticulum (ER) and engage in extensive communication with other organelles through membrane contact sites (MCS). The metabolic processing of trithis compound provides the fatty acid substrates essential for the synthesis of membrane phospholipids, thereby linking cellular energy storage to membrane biogenesis and maintenance.

The Lifecycle of Trithis compound and Its Impact on Cellular Membranes

The journey of trithis compound within a cell is a dynamic process that begins and ends with an intimate connection to cellular membranes.

Lipid Droplet Biogenesis: An Event of Membrane Remodeling

The formation of a lipid droplet is a fascinating example of organelle biogenesis that directly manipulates the structure of the endoplasmic reticulum. The process is initiated by the synthesis and accumulation of neutral lipids, such as trithis compound, within the ER bilayer[3][4].

-

Synthesis and Accumulation: Enzymes located in the ER membrane synthesize triglycerides from fatty acids and glycerol[5][6].

-

Lens Formation: As these hydrophobic trithis compound molecules are produced, they coalesce between the two leaflets of the ER membrane, forming a "lens-like" structure that separates the bilayer[3][5][6]. This accumulation induces significant strain and curvature on the ER membrane.

-

Budding and Scission: As the neutral lipid lens grows, it buds out from the ER membrane into the cytoplasm, eventually giving rise to a nascent lipid droplet[4]. The newly formed LD is enveloped by a unique phospholipid monolayer derived from the cytosolic leaflet of the ER membrane[7].

This budding process is a profound structural event, where the ER membrane is actively remodeled to create a new organelle.

Membrane Contact Sites: Hubs of Inter-Organelle Lipid Trafficking

Lipid droplets are not static storage containers; they form dynamic physical connections with other organelles at membrane contact sites (MCS)[8][9]. These tethers facilitate the non-vesicular transfer of lipids and other molecules, directly influencing the lipid composition of adjacent organelle membranes[10][11].

-

LD-ER Contacts: These are critical for the continued growth of LDs and the transfer of lipids and proteins[8].

-

LD-Mitochondria Contacts: This interface is vital for cellular energy metabolism. Fatty acids released from trithis compound hydrolysis can be directly channeled to mitochondria for β-oxidation[8][10]. This efficient transfer supports high metabolic activity and prevents the toxic effects of excess free fatty acids in the cytoplasm.

-

LD-Peroxisome/Lysosome Contacts: These interactions are involved in lipid catabolism and turnover[8][9].

The regulated exchange of lipids at MCS means that the trithis compound stored in LDs serves as a reservoir that can dynamically alter the fatty acid composition of other cellular membranes.

Lipolysis: Releasing Building Blocks for Membrane Synthesis

The breakdown of trithis compound, a process known as lipolysis, is the final step connecting LDs to membrane structure. This process is tightly regulated by cellular signaling pathways, primarily in response to hormonal cues.

-

Hormonal Signal: Hormones like catecholamines bind to G-protein coupled receptors on the cell surface[12].

-

cAMP Production: This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[12].

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Lipase Activation: PKA phosphorylates and activates key enzymes, including Hormone-Sensitive Lipase (HSL), which translocates to the LD surface[12][13].

-

Hydrolysis: Activated lipases hydrolyze trithis compound into free fatty acids and glycerol (B35011).

The liberated fatty acids are not just fuel; they are essential precursors for the synthesis of new phospholipids. These phospholipids are then incorporated into the ER and subsequently trafficked to all other cellular membranes, enabling membrane growth, repair, and remodeling.

Quantitative Data on Triglyceride-Membrane Interactions

While trithis compound is not a bulk structural component, studies using model lipid bilayers have provided quantitative insights into the biophysical interactions between triglycerides and phospholipid membranes.

| Parameter | Observation | Implication for Membrane Structure | Reference |

| Solubility Limit | Triglycerides have a limited solubility of approximately 2-3 mol% within a phosphatidylcholine (PC) bilayer. | At physiological concentrations, triglycerides do not stably integrate into the bilayer but are driven to phase-separate. | [14] |

| Location in Bilayer | Below the solubility limit, triglycerides reside at the membrane interface with the glycerol backbone near the phospholipid headgroups. | Can transiently and locally alter lipid packing and hydration at the membrane surface. | [14] |